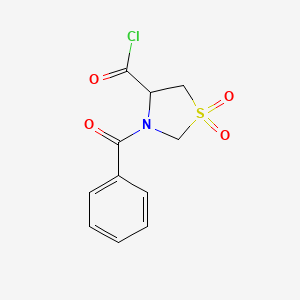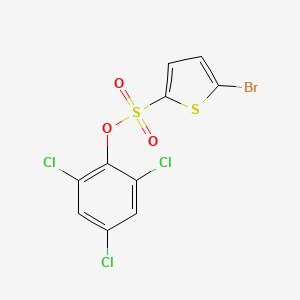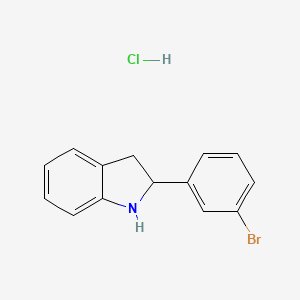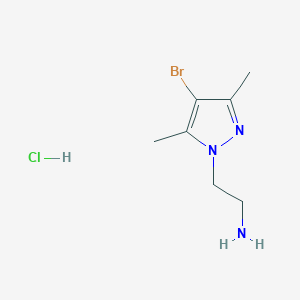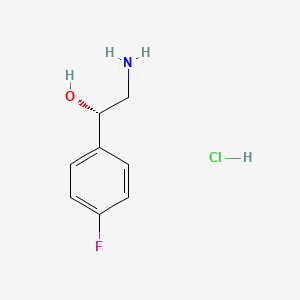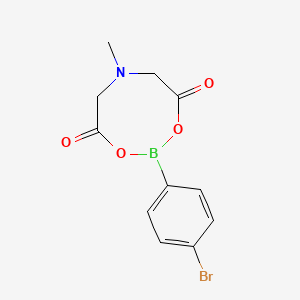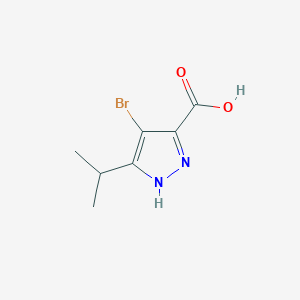
4-bromo-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
Vue d'ensemble
Description
“4-bromo-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid” is a chemical compound with the CAS Number: 1257878-78-6 . It has a molecular weight of 233.06 . The IUPAC name for this compound is 4-bromo-3-isopropyl-1H-pyrazole-5-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9BrN2O2/c1-3(2)5-4(8)6(7(11)12)10-9-5/h3H,1-2H3,(H,9,10)(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties of “4-bromo-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid” are not available in the retrieved data.Applications De Recherche Scientifique
4-Bromo-3-isopropyl-1H-pyrazole-5-carboxylic acid: A Comprehensive Analysis
Pharmaceutical Research: This compound serves as a starting material in the synthesis of various pharmaceutical compounds. Its structure allows for the creation of inhibitors that can be used in drug development, particularly for diseases where modulation of specific enzymes or receptors is required .
Material Science: In material science, this compound could be used to develop new polymeric materials or coatings by incorporating it into monomers that polymerize to form materials with unique properties such as increased resistance to heat or chemicals .
Catalysis: The pyrazole ring present in this compound can act as a ligand in catalytic systems. It could be used to synthesize catalysts that facilitate a variety of chemical reactions, potentially improving efficiency and selectivity .
Biochemistry: In biochemistry research, this compound could be used to study enzyme interactions with pyrazole-based inhibitors, providing insights into enzyme function and aiding in the design of new biochemical assays .
Organic Synthesis: As a building block in organic synthesis, this compound can be used to create a wide array of derivative compounds, which can then be tested for various activities or properties, expanding the library of organic molecules available for testing and use .
Analytical Chemistry: In analytical chemistry, derivatives of this compound could be developed as standards or reagents in chromatographic methods or spectroscopy, aiding in the detection and quantification of various substances .
Environmental Science: This compound might be explored for its potential use in environmental science, such as in the development of sensors or assays for detecting environmental pollutants or studying their impact on biological systems .
Nanotechnology: In nanotechnology, this compound could be utilized to create functionalized nanoparticles with specific reactivity or binding properties, which could have applications ranging from targeted drug delivery to environmental remediation .
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-5-propan-2-yl-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-3(2)5-4(8)6(7(11)12)10-9-5/h3H,1-2H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTSFEOMMZCXFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NN1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine](/img/structure/B1520018.png)

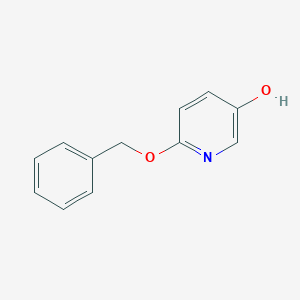
![8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B1520022.png)

